3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
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Overview
Description
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines an indole moiety with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different indole-based compounds.
Scientific Research Applications
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-quinoline derivatives, such as:
- 3-[(E)-N-[(Z)-(6-bromo-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- 3-[(E)-N-[(Z)-(6-fluoro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
Uniqueness
The uniqueness of 3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one lies in its specific structural features, such as the chloro substituent on the indole ring and the hydroxy group on the quinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H17ClN4O3 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C25H17ClN4O3/c1-14(28-29-22-17-12-11-15(26)13-19(17)27-24(22)32)21-23(31)18-9-5-6-10-20(18)30(25(21)33)16-7-3-2-4-8-16/h2-13,31H,1H3,(H,27,29,32)/b28-14+ |
InChI Key |
MFXRPTJYGAFHJO-CCVNUDIWSA-N |
Isomeric SMILES |
C/C(=N\N=C/1\C2=C(C=C(C=C2)Cl)NC1=O)/C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC(=NN=C1C2=C(C=C(C=C2)Cl)NC1=O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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